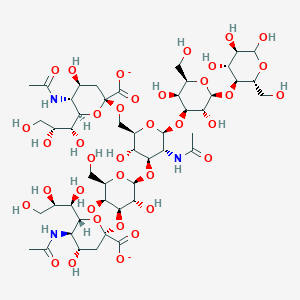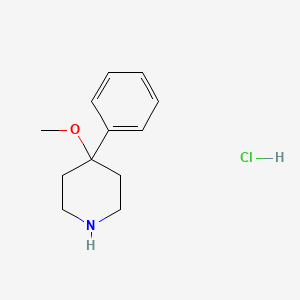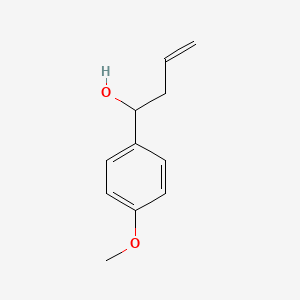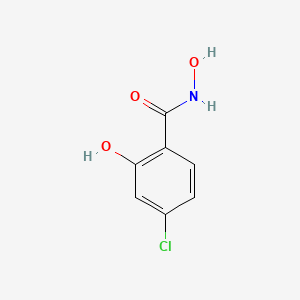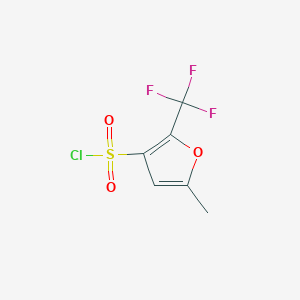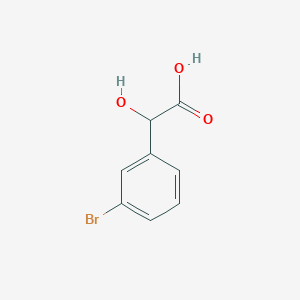
3-Bromomandelic acid
Descripción general
Descripción
3-Bromomandelic acid, also known as 2-(3-bromophenyl)-2-hydroxyacetic acid, is a chemical compound with the molecular formula C8H7BrO3 . It has a molecular weight of 231.04 .
Molecular Structure Analysis
The molecular structure of 3-Bromomandelic acid consists of 8 carbon atoms, 7 hydrogen atoms, 1 bromine atom, and 3 oxygen atoms .Physical And Chemical Properties Analysis
3-Bromomandelic acid is a solid substance . It has a predicted melting point of 118.33°C and a predicted boiling point of approximately 384.6°C at 760 mmHg . The predicted density is approximately 1.8 g/cm3 .Aplicaciones Científicas De Investigación
Synthesis of Enantiomerically Pure Products
3-Bromomandelic acid plays a crucial role in synthesizing enantiomerically pure products. Taber and Liang (2007) demonstrated that a combination of mandelic acid and N-bromosuccinimide effectively converts prochiral alkenes into bromomandelates. These bromomandelates are then transformed into various enantiomerically pure products, including epoxides and other derivatives (Taber & Liang, 2007).
Enantioseparation in Pharmaceutical Synthesis
Ding et al. (2018) explored the enantioseparation of mandelic acid derivatives, including 4-bromomandelic acid, using supercritical fluid chromatography. This method is significant in the pharmaceutical industry for separating chiral compounds, which is vital for synthesizing enantiomerically pure pharmaceuticals (Ding et al., 2018).
Preparation of Enantiopure Derivatives
Dyer, Shapland, and Tiffin (2001) reported the use of enantiomerically pure 4-bromomandelic acid in preparing a library of mandelic acid derivatives through a palladium-catalyzed Suzuki reaction. This process is essential for creating diverse compounds with specific chiral properties (Dyer et al., 2001).
Synthesis of Spectral Properties Compounds
Gui-wen (2003) synthesized p-bromomandelic acid and used it to prepare compounds like thienobenzofuranones and benzofuroindolediones, which have specific spectral properties. This application is particularly relevant in material sciences and chemistry for creating compounds with unique optical characteristics (Gui-wen, 2003).
Co-Crystallization for Chiral Resolution
Wang and Peng (2021) utilized 4-bromomandelic acid in a study for resolving halogenated mandelic acids through enantiospecific co-crystallization with levetiracetam. This technique is crucial in obtaining enantiomerically pure compounds from racemic mixtures, which is a common challenge in chiral chemistry (Wang & Peng, 2021).
Safety And Hazards
3-Bromomandelic acid may cause skin irritation, serious eye irritation, and respiratory irritation . It is advised to avoid breathing its dust, fume, gas, mist, vapors, or spray. Contact with skin and eyes should be avoided, and personal protective equipment should be used . In case of contact, the affected area should be washed with plenty of water .
Propiedades
IUPAC Name |
2-(3-bromophenyl)-2-hydroxyacetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7BrO3/c9-6-3-1-2-5(4-6)7(10)8(11)12/h1-4,7,10H,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBEMVOYIUQADIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)C(C(=O)O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7BrO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80373704 | |
| Record name | 3-Bromomandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
231.04 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Bromomandelic acid | |
CAS RN |
49839-81-8 | |
| Record name | 3-Bromomandelic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80373704 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(3-bromophenyl)-2-hydroxyacetic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



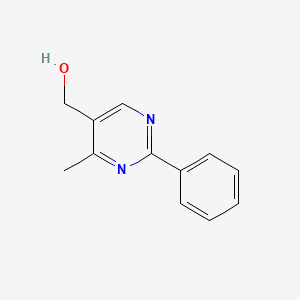

![praseodymium(3+);(1E)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate;(1Z)-2,2,2-trifluoro-1-(4,7,7-trimethyl-3-oxo-2-bicyclo[2.2.1]heptanylidene)ethanolate](/img/structure/B1598030.png)
